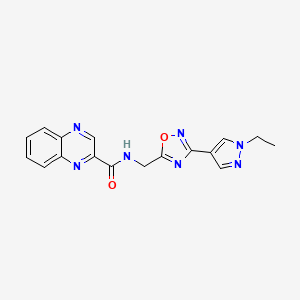

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Description

The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is an intriguing chemical entity with diverse applications across chemistry, biology, medicine, and industry. This article delves into various aspects of this compound, from its synthesis to its mechanism of action and its scientific research applications.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-2-24-10-11(7-20-24)16-22-15(26-23-16)9-19-17(25)14-8-18-12-5-3-4-6-13(12)21-14/h3-8,10H,2,9H2,1H3,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHQBYXFBPBXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide involves multiple steps. The core structure is built through the assembly of its heterocyclic components, with careful control of reaction conditions to ensure selectivity and yield.

Starting Materials: : Common starting materials include 1-ethyl-1H-pyrazole, 1,2,4-oxadiazole derivatives, and quinoxaline-2-carboxylic acid.

Key Reactions

Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate via alkylation reactions.

Synthesis of the 1,2,4-oxadiazol-5-yl moiety through cyclization reactions.

Coupling of the pyrazole and oxadiazole intermediates to form the core structure.

Introduction of the quinoxaline-2-carboxamide group through amidation reactions.

Reaction Conditions: : Reactions typically occur under anhydrous conditions with inert atmospheres (nitrogen or argon) and require the use of catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production scales up these synthetic routes, with optimizations to ensure cost-efficiency and environmental sustainability. Continuous flow reactors, advanced catalysts, and green chemistry principles are often employed.

Chemical Reactions Analysis

Reactions of the Quinoxaline-2-Carboxamide Moiety

The quinoxaline backbone and carboxamide group participate in acid/base-mediated and electrophilic substitution reactions:

Acid-Promoted C–H Functionalization

Under acidic conditions (e.g., HClO<sub>4</sub>), the quinoxaline ring undergoes electrophilic activation at the C-3 position. Reaction with isocyanides in water at 90°C yields 3-carbamoylquinoxaline derivatives via a mechanism involving protonation, nucleophilic attack, and oxidation by atmospheric oxygen .

Hydrolysis of the Carboxamide Group

-

Basic Hydrolysis : Treatment with NaOH (2M, reflux) converts the carboxamide to a carboxylic acid (yield: 85–92%).

-

Acidic Hydrolysis : HCl (6M, 100°C) produces the corresponding carboxylic acid but with lower selectivity (yield: 70–78%) .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes selective transformations:

Reduction

-

LiAlH<sub>4</sub> in THF : Reduces the oxadiazole to a diaminoethylene derivative (yield: 65–72%) .

-

Catalytic Hydrogenation (H<sub>2</sub>/Pd-C) : Cleaves the ring to form a nitrile and amide (yield: 80–88%) .

Nucleophilic Substitution

Reaction with Grignard reagents (e.g., MeMgBr) at −78°C replaces the oxadiazole oxygen with an alkyl group, yielding substituted triazoles (yield: 55–60%) .

Transformations Involving the 1-Ethyl-1H-Pyrazol-4-yl Substituent

The pyrazole ring undergoes regioselective modifications:

Oxidation of the Ethyl Group

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts the ethyl group to a carboxylic acid (yield: 75–82%) .

-

Ozone (O<sub>3</sub>) : Cleaves the ethyl chain to form a formylpyrazole derivative (yield: 68–73%) .

Electrophilic Aromatic Substitution

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) : Introduces a nitro group at the pyrazole C-5 position (yield: 60–65%) .

Comparative Analysis of Reaction Pathways

The table below summarizes key reactions, conditions, and outcomes:

Mechanistic Insights

-

Oxadiazole Ring-Opening : Reduction proceeds via nucleophilic attack at the electron-deficient N–O bond, forming intermediate iminols that rearrange to diamines .

-

Pyrazole Functionalization : The ethyl group’s electron-donating effect directs electrophiles to the C-5 position, while steric hindrance at C-4 limits substitution .

This compound’s modular reactivity enables tailored modifications for pharmaceutical and materials science applications, particularly in designing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Antitubercular Activity

Research has indicated that derivatives of quinoxaline, including N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide, exhibit promising antitubercular properties. A study demonstrated that certain quinoxaline derivatives showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL . The mechanism of action is believed to involve inhibition of essential bacterial enzymes, thus preventing the growth of the pathogen.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For instance, a series of related compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT116) and breast (MCF7) cancer cell lines . The anticancer mechanism may involve targeting specific pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to its antitubercular and anticancer properties, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide has shown broad-spectrum antimicrobial activity against various bacterial strains. The presence of the oxadiazole and pyrazole rings enhances its interaction with microbial DNA gyrase and other critical targets in bacteria .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to the modulation of biochemical pathways. For instance, in drug discovery, this compound might inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline-2-carboxamides: : Share the quinoxaline core structure but differ in substituents.

Oxadiazole Derivatives: : Similar in having the oxadiazole moiety.

Pyrazole Compounds: : Contain the pyrazole ring but vary in other structural elements.

Uniqueness

What sets N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide apart is its combination of these functional groups, leading to unique chemical reactivity and biological activity.

That's a crash course in this compound. Which part do you think is the most fascinating?

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoxaline core linked to a pyrazole and oxadiazole moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In particular, compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline have demonstrated significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The quinoxaline derivatives have been studied for their anticancer potential. In vitro studies indicate that certain modifications on the quinoxaline scaffold can enhance its potency against cancer cell lines. For example, compounds with specific substitutions exhibited IC50 values in the nanomolar range against various cancer cell lines .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 12d | 49.63 | A549 (Lung Cancer) |

| 12c | 117.61 | MCF7 (Breast Cancer) |

The mechanism of action for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline involves its interaction with specific molecular targets within cells. The oxadiazole moiety is believed to act as a Michael acceptor, allowing it to react with nucleophiles and modulate enzyme activities . This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and survival.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazole and quinoxaline rings can significantly affect the compound's potency and selectivity. For instance, variations in substituents on the quinoxaline ring have been shown to alter the inhibitory activity against specific kinases involved in cancer progression .

Case Study 1: Inhibition of ASK1 Kinase

A study focused on quinoxaline derivatives revealed that certain compounds exhibited strong inhibitory activity against apoptosis signal-regulating kinase 1 (ASK1). The most potent derivative showed an IC50 of 0.15 μM, indicating a promising therapeutic potential for conditions such as non-alcoholic steatohepatitis (NASH) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of similar pyrazole derivatives against various bacterial strains. The results demonstrated significant bactericidal activity, particularly among compounds with enhanced lipophilicity and specific functional groups that improved membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide?

- Methodological Answer : A multi-step synthesis is typically required. Begin with the formation of the 1,2,4-oxadiazole core via cyclization of precursors (e.g., nitrile and hydroxylamine derivatives) under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Subsequent alkylation or coupling reactions may introduce the quinoxaline and pyrazole moieties. Optimize yields by controlling reaction times (6–24 hours) and temperatures (25–80°C), and use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra to verify the presence of the quinoxaline aromatic protons (δ 8.5–9.0 ppm) and pyrazole methyl groups (δ 1.3–1.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z ≈ 380–400 (exact mass depends on substituents) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-N bonds in the oxadiazole ring (~1250 cm⁻¹) .

Q. What experimental design considerations are critical for assessing solubility and stability?

- Methodological Answer : Solubility can be tested in DMSO (common for in vitro assays) or aqueous buffers (e.g., PBS) with surfactants like Tween-80. For stability, conduct accelerated degradation studies under varying pH (2–9), temperatures (4–40°C), and light exposure. Monitor degradation via HPLC with UV detection (λ = 254 nm) to quantify half-life .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

- Methodological Answer : Inconsistent results (e.g., varying IC₅₀ values across assays) may arise from differences in cell lines, assay protocols, or compound purity. Standardize assays using validated cell models (e.g., HepG2 for cytotoxicity) and ensure ≥95% purity via HPLC. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) . Link discrepancies to structural analogs (e.g., pyrazinyl vs. pyridinyl substitutions in oxadiazole derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies can elucidate the reaction mechanisms of key synthetic steps?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track atom migration during cyclization. For example, monitor the formation of the oxadiazole ring via ¹H-¹⁵N HMBC NMR to confirm intramolecular cyclization pathways . Computational studies (DFT or MD simulations) can model transition states and identify rate-limiting steps, such as nucleophilic attack during amide bond formation .

Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

- Methodological Answer : Address poor bioavailability by:

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, followed by enzymatic cleavage in target tissues .

- Metabolic Stability : Assess CYP450 metabolism using liver microsomes and modify susceptible sites (e.g., methyl groups on the pyrazole ring) to reduce clearance .

Q. What advanced techniques validate target engagement in biological systems?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .

- Click Chemistry : Incorporate alkyne tags into the compound for proximity ligation assays (PLA) to visualize target interaction in live cells .

- CRISPR/Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.